2-(3-Pentylphenyl)acetic acid

Catalog No.
S543051
CAS No.
1002101-19-0
M.F
C13H18O2
M. Wt
206.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Pentylphenyl)acetic acid

CAS Number

1002101-19-0

Product Name

2-(3-Pentylphenyl)acetic acid

IUPAC Name

2-(3-pentylphenyl)acetic acid

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

InChI

InChI=1S/C13H18O2/c1-2-3-4-6-11-7-5-8-12(9-11)10-13(14)15/h5,7-9H,2-4,6,10H2,1H3,(H,14,15)

InChI Key

PEGQOIGYZLJMIB-UHFFFAOYSA-N

SMILES

CCCCCC1=CC(=CC=C1)CC(=O)O

Solubility

Soluble in DMSO

Synonyms

(3-Pentylphenyl)acetic acid, Benzeneacetic acid, 3-pentyl-, PBI-4050, setogepram

Canonical SMILES

CCCCCC1=CC(=CC=C1)CC(=O)O

Description

The exact mass of the compound 2-(3-Pentylphenyl)acetic acid is 206.1307 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Organic synthesis

    2-(3-Pentylphenyl)acetic acid could be a target molecule in organic synthesis research due to the presence of the carboxylic acid functional group (COOH). Carboxylic acids are versatile building blocks used in the creation of various organic compounds [].

  • Medicinal chemistry

    The presence of the aromatic ring and the carboxylic acid group suggests potential for the molecule to interact with biological systems. Research in medicinal chemistry might involve investigating the molecule's activity against specific enzymes or receptors. However, there is no current evidence to suggest this specific application.

  • Material science

    Aromatic carboxylic acids can be used in the development of new materials with specific properties. Research in this field could involve studying the self-assembly properties of 2-(3-Pentylphenyl)acetic acid or its derivatives [].

2-(3-Pentylphenyl)acetic acid is an organic compound characterized by its unique structure, featuring a pentyl group attached to a phenyl ring, which is further connected to a carboxylic acid functional group. This compound has gained attention in medicinal chemistry due to its biological activity, particularly as a dual agonist/antagonist for specific G protein-coupled receptors. Its molecular formula is C13H18O2C_{13}H_{18}O_2 and it has a molar mass of approximately 210.28 g/mol.

Typical of carboxylic acids. These include:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide.
  • Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

These reactions are significant for synthesizing derivatives with altered biological activities or improved pharmacokinetic properties.

This compound exhibits notable biological activities, particularly as a dual G protein-coupled receptor GPR40 agonist and GPR84 antagonist. The GPR40 receptor is involved in glucose metabolism and insulin secretion, making it a target for diabetes treatment. The GPR84 receptor is implicated in inflammatory responses, indicating potential therapeutic applications in managing inflammatory diseases .

The synthesis of 2-(3-Pentylphenyl)acetic acid can be achieved through several methods:

  • Alkylation Reactions: Utilizing alkyl halides and phenylacetic acid derivatives.
  • Grignard Reactions: Reacting phenylacetic acid with a Grignard reagent derived from 3-pentyl bromide.
  • Friedel-Crafts Acylation: Acylating 3-pentylphenol with acetic anhydride or acetyl chloride under acidic conditions.

These methods allow for the efficient production of the compound, often with good yields .

2-(3-Pentylphenyl)acetic acid has several applications:

  • Pharmaceuticals: As a potential therapeutic agent for diabetes and inflammatory diseases due to its receptor activity.
  • Research: Used in studies investigating the structure-activity relationship of G protein-coupled receptor modulators.
  • Chemical Synthesis: Serves as an intermediate in the synthesis of other complex organic molecules.

Studies have shown that 2-(3-Pentylphenyl)acetic acid interacts selectively with G protein-coupled receptors, influencing various signaling pathways. Its dual role as an agonist and antagonist allows it to modulate receptor activity, making it a valuable compound for understanding receptor dynamics and developing new therapeutic agents .

Several compounds share structural similarities with 2-(3-Pentylphenyl)acetic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological Activity
2-(4-Pentylphenyl)acetic acidSimilar pentyl substitution on phenylPotential GPR40 agonist
2-(3-Methylphenyl)acetic acidMethyl instead of pentyl groupModulator of pain receptors
2-(3-Hexylphenyl)acetic acidHexyl group instead of pentylInvestigated for anti-inflammatory properties
2-(3-Phenethylphenyl)acetic acidPhenethyl substitutionStudied for neuroprotective effects

The uniqueness of 2-(3-Pentylphenyl)acetic acid lies in its specific receptor interactions and the balance between agonistic and antagonistic properties, which may not be present in the similar compounds listed above.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

206.130679813 g/mol

Monoisotopic Mass

206.130679813 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

879OVM0Y1S

Other CAS

1002101-19-0

Wikipedia

Pbi-4050

Dates

Modify: 2023-08-15

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